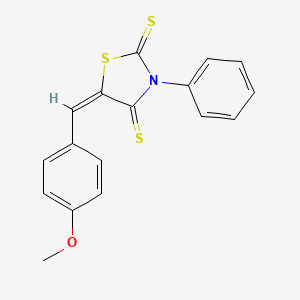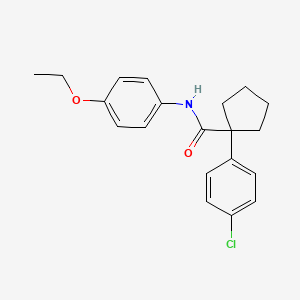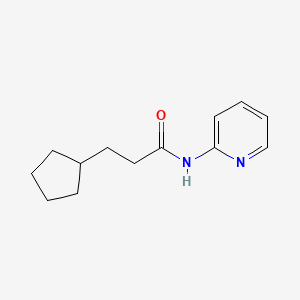
3-cyclopentyl-N-2-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-2-pyridinylpropanamide, also known as CPP, is a selective NMDA receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the activity of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. CPP has been used in various studies to investigate the role of the NMDA receptor in different physiological and pathological conditions.
Mechanism of Action
3-cyclopentyl-N-2-pyridinylpropanamide is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glutamate binding site and prevents the activation of the receptor by glutamate. This results in the inhibition of calcium influx into the neuron, which is required for synaptic plasticity and learning. The blockade of the NMDA receptor by 3-cyclopentyl-N-2-pyridinylpropanamide has been shown to induce analgesia, sedation, and amnesia.
Biochemical and Physiological Effects:
3-cyclopentyl-N-2-pyridinylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, sedation, and amnesia in animal models. 3-cyclopentyl-N-2-pyridinylpropanamide has also been shown to have neuroprotective effects in various neurological disorders such as stroke and traumatic brain injury. It has been suggested that the neuroprotective effects of 3-cyclopentyl-N-2-pyridinylpropanamide are due to its ability to block the NMDA receptor and prevent excitotoxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its ability to selectively block the NMDA receptor and its well-established role in synaptic plasticity and learning. The limitations of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for the use of 3-cyclopentyl-N-2-pyridinylpropanamide in scientific research. One direction is the investigation of the role of the NMDA receptor in psychiatric disorders such as depression and anxiety. Another direction is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Additionally, the use of 3-cyclopentyl-N-2-pyridinylpropanamide in combination with other drugs may provide new insights into the treatment of neurological disorders.
Synthesis Methods
3-cyclopentyl-N-2-pyridinylpropanamide can be synthesized by reacting cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde followed by reductive amination with propan-2-amine. The final product is obtained by purification using column chromatography.
Scientific Research Applications
3-cyclopentyl-N-2-pyridinylpropanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. 3-cyclopentyl-N-2-pyridinylpropanamide has also been used to study the involvement of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
3-cyclopentyl-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(9-8-11-5-1-2-6-11)15-12-7-3-4-10-14-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRHMIQOLPTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

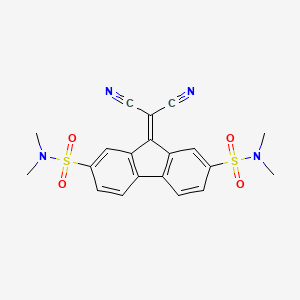
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
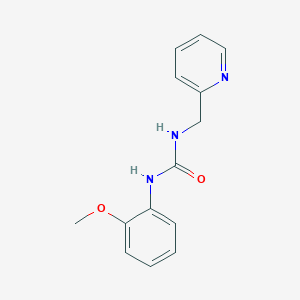
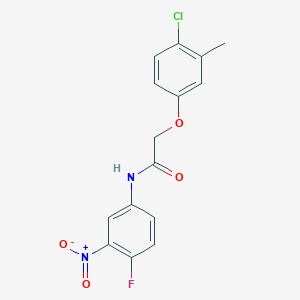
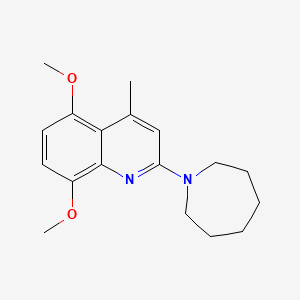
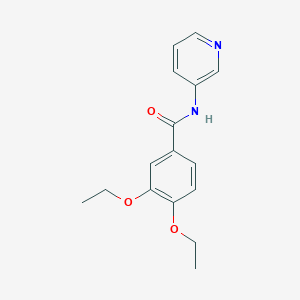
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
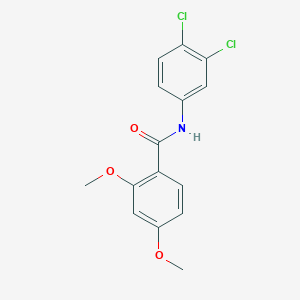
![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
